Gambogic acid

Übersicht

Beschreibung

Gambogic acid is a naturally occurring xanthonoid derived from the resin of the Garcinia hanburyi tree, which is native to Southeast Asia. This compound is known for its vibrant orange color and has been traditionally used as a dye and in traditional medicine. This compound has gained significant attention in recent years due to its potent anticancer properties and other pharmacological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gambogic acid can be isolated from the resin of Garcinia hanburyi through a series of extraction and purification steps. The process typically involves the following steps:

Extraction: The resin is dissolved in an organic solvent such as ethanol or methanol.

Filtration and Concentration: The solution is filtered to remove impurities and then concentrated under reduced pressure.

Crystallization: this compound is crystallized from the concentrated solution, often as its pyridinium salt.

Acidification: The pyridinium salt is acidified to yield pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The use of advanced techniques such as solvent-assisted active loading technology (SALT) has been explored to enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: Gambogic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its dihydro form.

Substitution: Substitution reactions can occur at the hydroxyl and carboxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro-gambogic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Gambogic acid has been extensively studied for its anticancer effects across various types of malignancies. The compound exhibits multiple mechanisms that contribute to its efficacy in cancer treatment.

Clinical Applications

This compound is currently being evaluated in clinical settings for its therapeutic potential.

Clinical Trials

- Phase II Trials : this compound has entered Phase II clinical trials in China for treating non-small cell lung cancer, colon cancer, and renal cancer. These trials aim to assess its efficacy and safety profile as a therapeutic agent .

Combination Therapies

- Synergistic Effects : Studies have shown that this compound can enhance the efficacy of conventional chemotherapeutics like 5-fluorouracil by overcoming drug resistance mechanisms in cancer cells .

Formulation and Delivery Systems

The bioavailability and stability of this compound pose challenges for its clinical application. Innovative delivery systems are being developed to enhance its therapeutic potential.

Nanoparticle Systems

- Engineered Nanoparticles : Recent advancements include the use of cationic PEGylated liposomes for targeted delivery of this compound to tumor sites, particularly in triple-negative breast cancer models . This approach aims to improve drug solubility and reduce systemic toxicity.

Network Pharmacology

- Multi-target Approaches : Network pharmacology analyses have been employed to explore the multifaceted interactions of this compound with biological targets involved in cancer progression, paving the way for more effective treatment strategies .

Case Studies and Research Findings

A variety of studies highlight the effectiveness of this compound across different cancer types:

Wirkmechanismus

Gambogic acid exerts its effects through multiple mechanisms:

Molecular Targets: It targets proteins such as caspases, nuclear factor-kappa B (NF-κB), and proteasomes.

Pathways Involved: It inhibits the Akt/mTOR signaling pathway, induces apoptosis through the activation of caspases, and suppresses the pentose phosphate pathway by covalently inhibiting 6-phosphogluconate dehydrogenase (6PGD)

Vergleich Mit ähnlichen Verbindungen

Gambogic acid is often compared with other xanthonoid compounds such as:

Gambogenic acid: Similar in structure but with different functional groups, leading to variations in biological activity.

Morellin: Another xanthonoid with distinct substitution patterns.

Neothis compound: A derivative with similar anticancer properties but different molecular targets.

Uniqueness: this compound stands out due to its potent anticancer properties, ability to induce apoptosis, and its multi-targeted approach in inhibiting cancer cell growth. Its unique structure allows for various chemical modifications, enhancing its therapeutic potential .

Eigenschaften

CAS-Nummer |

2752-65-0 |

|---|---|

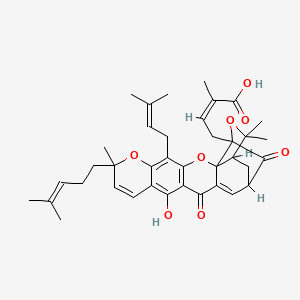

Molekularformel |

C38H44O8 |

Molekulargewicht |

628.7 g/mol |

IUPAC-Name |

4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/t23-,27+,36-,37+,38-/m1/s1 |

InChI-Schlüssel |

GEZHEQNLKAOMCA-VDMQVCGESA-N |

SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |

Isomerische SMILES |

CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |

Kanonische SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |

Aussehen |

Yellow solid powder |

melting_point |

86 - 91 °C |

Physikalische Beschreibung |

Solid |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

B-Guttiferrin; Beta-Guttiferrin; Beta-Guttilactone; Cambogic acid; Guttatic acid; Guttic acid. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.